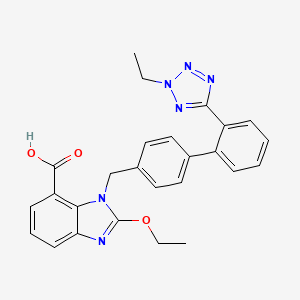
(3-Ethyl-5-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of alcohols, specifically aromatic alcohols.
- The compound has a phenolic hydroxyl group attached to a substituted aromatic ring.
(3-Ethyl-5-methylphenyl)methanol: is an organic compound with the chemical formula C10H14O.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not widely documented in the available literature.
- it is likely that it can be synthesized through various methods, including Friedel-Crafts alkylation or reduction of corresponding ketones or aldehydes.
- Industrial production methods may involve large-scale synthesis using commercially available starting materials.
Analyse Chemischer Reaktionen
- Common reagents and conditions:
- For oxidation: Use strong oxidizing agents like chromic acid (H~2~CrO~4~) or potassium permanganate (KMnO~4~).
- For reduction: Use reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
- For substitution: Employ Lewis acids such as aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).
- Major products formed depend on the specific reaction conditions and starting materials.
(3-Ethyl-5-methylphenyl)methanol: can undergo several types of reactions:
Wissenschaftliche Forschungsanwendungen
- The compound’s applications span various fields:
Chemistry: It can serve as a building block for more complex molecules due to its substituted aromatic ring.
Biology: Researchers might use it as a probe or precursor in biological studies.
Industry: If produced on a larger scale, it could find applications in fragrances, flavors, or other chemical processes.
Wirkmechanismus
- Unfortunately, detailed information about its mechanism of action is scarce in the literature.
- Further research would be needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain unexplored at this time.
Vergleich Mit ähnlichen Verbindungen
- While I couldn’t find direct comparisons for this specific compound, it shares similarities with other substituted phenolic compounds.
- Similar compounds include other alkyl-substituted phenols like (3-Ethylphenyl)methanol , which has a similar structure but lacks the additional methyl group.
Eigenschaften
IUPAC Name |
(3-ethyl-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSERFATIPMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

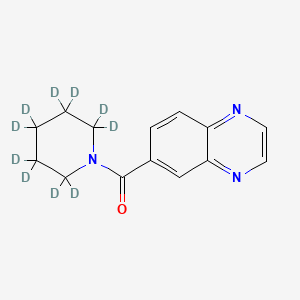
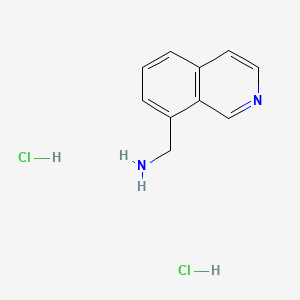
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
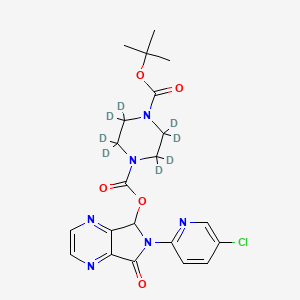
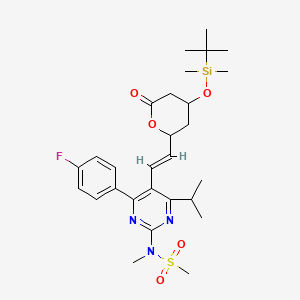
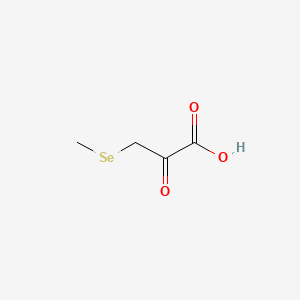
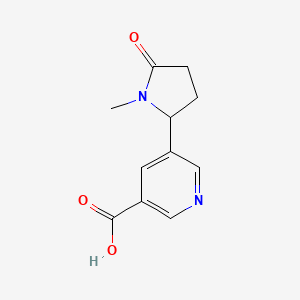
![[(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate](/img/structure/B565703.png)
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
